H-N-Me-DL-Ala-OH

Solubility Peptide Chemistry In Vitro Assay

Select H-N-Me-DL-Ala-OH for peptide programs demanding conformational constraint without sacrificing solubility. The N-methyl substituent eliminates a hydrogen-bond donor, introduces steric hindrance, and confers inherent protease resistance—critical for oral peptide delivery and long-acting injectable formulations. With ≥200 mg/mL aqueous solubility versus 18–50 mg/mL for unmodified DL-alanine, it enables concentrated stock solutions for high-throughput screening and eliminates precipitation variability. Deployed strategically in GPCR SAR campaigns (e.g., ORL-1 receptor studies) to precisely modulate receptor affinity where standard alanine or Aib substitutions yield divergent bioactivity. Available as racemic DL mixture, ≥98% purity, ambient shipping.

Molecular Formula C4H9NO2
Molecular Weight 103.121
CAS No. 29475-64-7; 3913-67-5; 600-21-5
Cat. No. B2556657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-N-Me-DL-Ala-OH
CAS29475-64-7; 3913-67-5; 600-21-5
Molecular FormulaC4H9NO2
Molecular Weight103.121
Structural Identifiers
SMILESCC(C(=O)O)NC
InChIInChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)
InChIKeyGDFAOVXKHJXLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-N-Me-DL-Ala-OH (CAS 29475-64-7; 600-21-5): A Methylated Alanine Building Block for Specialized Peptide Design and Biochemical Research


H-N-Me-DL-Ala-OH, also designated as N-Methyl-DL-alanine, is a non-proteinogenic α-amino acid derivative wherein the amino group of DL-alanine bears an N-methyl substituent [1]. This simple structural modification (C4H9NO2, MW 103.12) [1] profoundly alters its physicochemical and biological properties relative to the parent alanine, including enhanced aqueous solubility, increased thermal stability, and altered conformational preferences in peptides. The compound is commercially available as a racemic mixture (DL-form) and serves as a versatile building block for peptide chemistry, conformational constraint studies, and amino acid transport investigations .

Why Unmodified Alanine or Other Amino Acid Derivatives Cannot Replace H-N-Me-DL-Ala-OH in Critical Workflows


The presence of the N-methyl group in H-N-Me-DL-Ala-OH introduces steric hindrance, eliminates a hydrogen-bond donor, and imposes conformational restrictions that are absent in unsubstituted DL-alanine [1]. These changes directly impact peptide secondary structure, protease susceptibility, and solubility profiles. Consequently, in applications ranging from peptide drug design to transport mechanism studies, substituting with standard alanine or other N-alkyl amino acids yields divergent outcomes—altered receptor affinity, differential metabolic stability, or incompatible formulation behavior [2][3]. The following quantitative evidence establishes where these differences are critical for scientific or industrial selection.

Quantitative Differentiation of H-N-Me-DL-Ala-OH: Evidence-Based Selection Criteria Against Comparators


Superior Aqueous Solubility vs. Unmodified DL-Alanine for High-Concentration Assays

H-N-Me-DL-Ala-OH exhibits dramatically higher water solubility than the parent DL-alanine. At 25°C, H-N-Me-DL-Ala-OH is soluble at ≥200 mg/mL (≈1939 mM) , whereas DL-alanine solubility is reported at 18 mg/mL (202 mM) or 50 mg/mL (561 mM) with ultrasonication . The 4- to 11-fold improvement in saturation concentration enables the preparation of more concentrated stock solutions without precipitation, directly benefiting high-throughput screening and formulation development.

Solubility Peptide Chemistry In Vitro Assay

Enhanced Thermal Stability: Higher Melting Point vs. DL-Alanine

Thermogravimetric data indicate that H-N-Me-DL-Ala-OH remains solid up to 317°C , whereas DL-alanine decomposes at approximately 292°C . This 25°C higher thermal tolerance reduces the risk of degradation during processing, storage, or analytical procedures that may involve elevated temperatures, thereby preserving batch integrity and extending shelf life.

Thermal Stability Storage Conditions Quality Control

Conformational Constraint in Peptide Drug Design: MeAla vs. Aib Substitution

In a direct comparative study, replacement of alanine residues with N-methylalanine (MeAla) in the ORL-1 receptor ligand nociceptin led to significantly reduced receptor affinity compared to the parent peptide, whereas substitution with α-aminoisobutyric acid (Aib) maintained or improved affinity (Ki 0.1–0.5 nM) [1]. This differential outcome underscores the distinct conformational impact of N-methylation: MeAla restricts backbone flexibility and alters hydrogen-bonding patterns, which can be exploited to fine-tune peptide bioactivity or disrupt undesired conformations [1][2].

Peptide Drug Discovery GPCR Agonists Conformational Restriction

Proteolytic Stability: N-Methylation Confers Resistance to Enzymatic Degradation

N-Methylation of amino acids, including alanine, is a validated strategy to increase peptide stability against proteolytic enzymes. Studies demonstrate that peptides containing N-methylated alanine residues exhibit enhanced resistance to degradation by various proteases, contributing to improved pharmacological properties [1]. While direct head-to-head degradation kinetics for the free amino acid are not available, the class-level effect is well-established: the N-methyl group sterically hinders protease active sites and eliminates the amide hydrogen required for enzyme recognition [1].

Peptide Stability Protease Resistance Therapeutic Peptides

Mechanistic Probe in Amino Acid Transport Studies

H-N-Me-DL-Ala-OH has been specifically cited as a useful tool in studies of amino acid transport mechanisms, particularly trans-stimulation experiments . The N-methyl modification alters the compound's recognition by specific amino acid transporters compared to natural alanine, allowing researchers to dissect transport kinetics and substrate specificity. While quantitative transport parameters (e.g., Km, Vmax) for H-N-Me-DL-Ala-OH are not reported in the cited source, the documented use case highlights a distinct application area where standard alanine cannot substitute.

Membrane Transport Trans-stimulation Cellular Uptake

Targeted Application Scenarios for H-N-Me-DL-Ala-OH Based on Verified Differentiation


Conformational Restriction in Peptide-Based Drug Candidates

In medicinal chemistry programs aimed at optimizing peptide ligands for GPCRs or other receptors, H-N-Me-DL-Ala-OH can be strategically incorporated to disrupt α-helical propensity or alter backbone conformation. The quantitative evidence from ORL-1 receptor studies [1] demonstrates that N-methylalanine substitution significantly diminishes receptor affinity compared to Aib or native sequence, enabling precise modulation of bioactivity. Researchers seeking to reduce potency or explore structure-activity relationships (SAR) in constrained peptides will find this building block indispensable [1][2].

High-Concentration Aqueous Formulations for In Vitro Assays

Due to its ≥200 mg/mL water solubility , H-N-Me-DL-Ala-OH is uniquely suited for preparing concentrated stock solutions for high-throughput screening, cell culture supplementation, or biophysical studies. Unlike DL-alanine, which saturates at 18–50 mg/mL , the N-methyl derivative avoids precipitation issues at elevated concentrations, reducing assay variability and simplifying liquid handling protocols.

Protease-Resistant Peptide and Peptidomimetic Synthesis

For projects targeting therapeutic peptides with extended half-lives, the N-methyl modification inherently confers resistance to proteolytic enzymes [3]. Incorporating H-N-Me-DL-Ala-OH into peptide backbones during solid-phase synthesis can preemptively block cleavage sites, improving metabolic stability without the need for additional non-natural modifications. This application is particularly relevant for oral peptide delivery or long-acting injectable formulations.

Amino Acid Transporter Substrate Specificity Studies

In biochemical and pharmacological investigations of amino acid transport systems, H-N-Me-DL-Ala-OH serves as a mechanistic probe for trans-stimulation experiments . The N-methyl group alters transporter recognition, enabling researchers to differentiate between transport systems and characterize substrate selectivity profiles. This application leverages the compound's unique structural feature not available in standard alanine.

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